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molecular formula C17H13N3O B8295304 2-(m-Methoxyphenyl)-s-triazolo(5,1-a)isoquinoline CAS No. 55309-14-3

2-(m-Methoxyphenyl)-s-triazolo(5,1-a)isoquinoline

Cat. No. B8295304
M. Wt: 275.30 g/mol
InChI Key: FWVSSKBIBOQOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04075341

Procedure details

Thirty five grams of wet manganese dioxide, prepared as described by E. Pratt and J. Van de Castle, J. Org. Chem. 26, 2973 (1961) is suspended in 200 ml. of benzene, according to the procedure outlined by J. Goldman, J. Org. Chem. 34, 1979 (1969). The mixture is refluxed for about three hours, then a solution of 2.77 g. (0.010 mole) of 2-(m-methoxyphenyl)-5,6-dihydro-s-triazolo[5,1-a]isoquinoline in 30 ml. of anhydrous benzene is added. Refluxing is prolonged for a further six hours, then the reaction mixture is allowed to stand overnight. 20 Grams of the above manganese dioxide is added and the resulting suspension is refluxed for 8 hours. After cooling, the solid catalyst is filtered off, the benzene solution is dried under vacuum and a residue is obtained which is recrystallized from ethyl acetate. Yield 1.4 g., m.p. 159°-60° C. Alternatively, the title compound may be obtained in a 70% yield by treating at 200°-250° C with about 1.5 equimolecular proportion of sulfur.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[N:21]=[C:12]3[C:13]4[C:18]([CH2:19][CH2:20][N:11]3[N:10]=2)=[CH:17][CH:16]=[CH:15][CH:14]=4)[CH:6]=[CH:7][CH:8]=1>[O-2].[O-2].[Mn+4].C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[N:21]=[C:12]3[C:13]4[C:18]([CH:19]=[CH:20][N:11]3[N:10]=2)=[CH:17][CH:16]=[CH:15][CH:14]=4)[CH:6]=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C1=NN2C(C3=CC=CC=C3CC2)=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for about three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension is refluxed for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solid catalyst is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the benzene solution is dried under vacuum
CUSTOM
Type
CUSTOM
Details
a residue is obtained which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NN2C(C3=CC=CC=C3C=C2)=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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